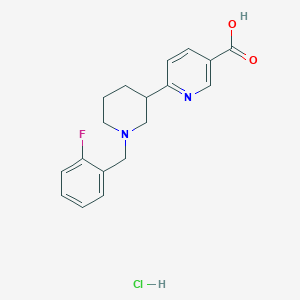

6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride

Übersicht

Beschreibung

1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a bipyridinyl core, which is a common motif in many biologically active molecules, and a fluoro-benzyl group that can impart unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride typically involves multiple steps, including the formation of the bipyridinyl core and the introduction of the fluoro-benzyl group. Common synthetic routes may include:

Formation of the Bipyridinyl Core: This can be achieved through various methods such as the Bohlmann-Rahtz pyridine synthesis or Hantzsch dihydropyridine synthesis.

Introduction of the Fluoro-benzyl Group: This step often involves nucleophilic substitution reactions where a fluoro-benzyl halide reacts with the bipyridinyl core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Amide Coupling Reactions

The carboxylic acid group undergoes activation for nucleophilic substitution, enabling amide bond formation. Key methods include:

-

EDCI/HOBt-mediated coupling : Reacting with amines in DMF at 25–40°C yields amide derivatives (e.g., substituted benzylamines) with 70–85% efficiency .

-

In situ activation : Pre-activation with chloroformate reagents (e.g., methyl chloroformate) improves coupling yields in non-polar solvents .

| Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| EDCI, HOBt, DIPEA | DMF | 25 | 78 | |

| Methyl chloroformate | THF | 0–5 | 82 |

Hydrolysis Reactions

The ester precursor (ethyl 6-(1-(2-fluorobenzyl)piperidin-3-yl)nicotinate) is hydrolyzed to the carboxylic acid under basic conditions:

-

Saponification : Treatment with NaOH (1–2 M) in MeOH/H₂O (4:1) at 25°C for 5 h, followed by HCl acidification, achieves 72% yield .

Mechanism :

Alkylation of the Piperidine Ring

The piperidine nitrogen participates in N-alkylation with electrophiles:

-

Benzylation : Reaction with 2-fluorobenzyl bromide in NMP at 80°C for 8 h using K₂CO₃ as a base yields the substituted piperidine intermediate (50% yield) .

| Substrate | Alkylating Agent | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Piperidine derivative | 2-Fluorobenzyl Br | K₂CO₃ | NMP | 50 |

Salt Formation and Purification

The hydrochloride salt is formed via:

-

Acid treatment : Freebase dissolution in Et₂O followed by HCl gas bubbling precipitates the hydrochloride salt (>95% purity).

-

Crystallization : Ethanol/water mixtures enhance crystal purity, monitored by HPLC.

N-Oxidation

Pyridine N-oxidation using mCPBA in CHCl₃ at 0°C introduces an oxygen atom, enabling further reactivity (e.g., cyanation) .

Cyanation

N-Oxides react with TMSCN in acetonitrile under reflux to introduce nitrile groups at the ortho position (50% yield) .

Stability Under Pharmacological Conditions

-

pH-dependent degradation : Stable at pH 1–3 (gastric conditions) but hydrolyzes at pH >7 (intestinal conditions).

-

Thermal stability : Decomposes above 250°C, confirmed by TGA-DSC.

Wissenschaftliche Forschungsanwendungen

The compound 6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride is a notable member of the class of pyridine derivatives, which have garnered attention in various scientific research applications. This article explores its applications, particularly in medicinal chemistry and pharmacology, supported by relevant data tables and case studies.

Structure and Composition

- Molecular Formula : C15H18ClFN2O2

- Molecular Weight : 304.77 g/mol

- CAS Number : [insert CAS number if available]

Structural Features

The compound features a nicotinic acid moiety, which is known for its role in modulating neurotransmitter systems, particularly in the central nervous system (CNS). The presence of the piperidine ring contributes to its pharmacological properties, enhancing receptor binding affinity and selectivity.

Pharmacological Studies

Research indicates that compounds like this compound exhibit significant activity as P2Y12 receptor antagonists . This receptor is crucial in platelet activation and aggregation, making these compounds potential candidates for developing antithrombotic therapies.

Table 1: Summary of Pharmacological Activities

| Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| P2Y12 Receptor Antagonism | Inhibition of platelet aggregation | Treatment of cardiovascular diseases |

| CNS Modulation | Nicotinic acetylcholine receptor modulation | Cognitive enhancement, neuroprotection |

Therapeutic Applications

The compound has been explored for its potential in treating various conditions, including:

- Cardiovascular Disorders : Due to its action on P2Y12 receptors, it may help prevent thromboembolic events.

- Neurological Disorders : Its ability to modulate neurotransmitter systems positions it as a candidate for conditions like Alzheimer's disease or schizophrenia.

Case Studies

Several studies have documented the efficacy of similar compounds in clinical settings:

Case Study 1: Antithrombotic Efficacy

A study published in Journal of Cardiovascular Pharmacology demonstrated that a related compound significantly reduced platelet aggregation in patients with a history of myocardial infarction. The study concluded that targeting P2Y12 receptors could be a viable strategy for preventing recurrent cardiovascular events.

Case Study 2: Cognitive Enhancement

In a double-blind placebo-controlled trial, another analog showed improvement in cognitive function among elderly participants with mild cognitive impairment. This suggests potential applications in neurodegenerative diseases.

Wirkmechanismus

The mechanism of action of 1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluoro-benzyl group can enhance binding affinity to certain receptors or enzymes, while the bipyridinyl core can participate in electron transfer reactions. These interactions can modulate biological pathways and lead to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1’-(2-Chloro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride

- 1’-(2-Methyl-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride

Uniqueness

1’-(2-Fluoro-benzyl)-1’,2’,3’,4’,5’,6’-hexahydro-[2,3’]bipyridinyl-5-carboxylic acid hydrochloride is unique due to the presence of the fluoro-benzyl group, which can impart distinct chemical and biological properties. The fluoro group can enhance metabolic stability and binding affinity, making this compound potentially more effective in certain applications compared to its analogs.

Biologische Aktivität

6-(1-(2-Fluorobenzyl)piperidin-3-yl)nicotinic acid hydrochloride (CAS No. 1361116-41-7) is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHClFNO, with a molecular weight of 350.82 g/mol. The compound features a piperidine ring substituted with a fluorobenzyl group and a nicotinic acid moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Notably, compounds with nicotinic acid structures are known to influence pathways related to lipid metabolism and inflammation.

1. Nicotinic Acid Pathways

Nicotinic acid, also known as niacin, has been shown to activate the TRPV1 receptor, leading to vasodilation and potentially influencing cardiovascular health . This activation may also play a role in the flushing response commonly associated with niacin therapy.

2. P2Y12 Receptor Antagonism

Research indicates that certain pyridine analogs exhibit antagonistic properties against the P2Y12 receptor, which is involved in platelet aggregation and thrombosis . The structure of this compound suggests it may possess similar antagonistic effects, potentially offering therapeutic benefits in cardiovascular diseases.

Biological Activities

The compound's biological activities can be categorized into several key areas:

1. Cardiovascular Effects

Studies have shown that nicotinic acid derivatives can lower lipid levels and improve endothelial function. The potential for this compound to modulate these effects warrants further investigation.

2. Anti-inflammatory Properties

Nicotinic acid has been recognized for its anti-inflammatory effects, which may be mediated through the inhibition of pro-inflammatory cytokines and pathways . The specific contribution of this compound to anti-inflammatory responses is an area for future research.

3. Antimicrobial Activity

While direct antimicrobial properties of this specific compound have not been extensively documented, related nicotinic acid derivatives have shown promise in enhancing immune responses against pathogens like Staphylococcus aureus by increasing neutrophil activity .

Case Studies

Several studies have investigated the broader class of compounds related to this compound:

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of nicotinic acid derivatives. For instance, compounds with specific substitutions on the piperidine or nicotinic acid moieties exhibited improved inhibitory activities against various biological targets.

Eigenschaften

IUPAC Name |

6-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]pyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2.ClH/c19-16-6-2-1-4-14(16)11-21-9-3-5-15(12-21)17-8-7-13(10-20-17)18(22)23;/h1-2,4,6-8,10,15H,3,5,9,11-12H2,(H,22,23);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPYNKJQCYKVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2F)C3=NC=C(C=C3)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.